molecular formula C25H17N3OS2 B381065 2-Methyl-5-[4-(4-methylphenyl)phthalazin-1-yl]oxythieno[2,3-e][1,3]benzothiazole CAS No. 315693-36-8

2-Methyl-5-[4-(4-methylphenyl)phthalazin-1-yl]oxythieno[2,3-e][1,3]benzothiazole

Cat. No. B381065
CAS RN: 315693-36-8
M. Wt: 439.6g/mol
InChI Key: PDLATMKMUXTRQE-UHFFFAOYSA-N
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Description

2-Methyl-5-[4-(4-methylphenyl)phthalazin-1-yl]oxythieno[2,3-e][1,3]benzothiazole, also known as MPTO, is a synthetic compound that has been studied for its potential use in cancer treatment. It was first synthesized in 2004 by researchers at the University of Texas.

Mechanism of Action

The exact mechanism of action of 2-Methyl-5-[4-(4-methylphenyl)phthalazin-1-yl]oxythieno[2,3-e][1,3]benzothiazole is not fully understood, but it is believed to act by inhibiting the activity of tubulin, a protein involved in cell division. By preventing the formation of microtubules, 2-Methyl-5-[4-(4-methylphenyl)phthalazin-1-yl]oxythieno[2,3-e][1,3]benzothiazole disrupts the normal cell cycle and induces apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
2-Methyl-5-[4-(4-methylphenyl)phthalazin-1-yl]oxythieno[2,3-e][1,3]benzothiazole has been shown to have low toxicity in normal cells, with minimal side effects observed in animal studies. However, further research is needed to determine its long-term effects on the body.

Advantages and Limitations for Lab Experiments

One advantage of using 2-Methyl-5-[4-(4-methylphenyl)phthalazin-1-yl]oxythieno[2,3-e][1,3]benzothiazole in lab experiments is its potent anticancer activity. However, its complex synthesis method and limited availability may make it difficult for researchers to obtain and use in their studies.

Future Directions

1. Further studies are needed to fully understand the mechanism of action of 2-Methyl-5-[4-(4-methylphenyl)phthalazin-1-yl]oxythieno[2,3-e][1,3]benzothiazole and its potential use in combination with other anticancer agents.
2. The development of more efficient synthesis methods for 2-Methyl-5-[4-(4-methylphenyl)phthalazin-1-yl]oxythieno[2,3-e][1,3]benzothiazole could increase its availability and reduce its cost.
3. The use of 2-Methyl-5-[4-(4-methylphenyl)phthalazin-1-yl]oxythieno[2,3-e][1,3]benzothiazole as a targeted therapy for specific types of cancer, such as triple-negative breast cancer, should be explored.
4. The potential use of 2-Methyl-5-[4-(4-methylphenyl)phthalazin-1-yl]oxythieno[2,3-e][1,3]benzothiazole in combination with immunotherapy or other novel cancer treatments should be investigated.
5. The development of 2-Methyl-5-[4-(4-methylphenyl)phthalazin-1-yl]oxythieno[2,3-e][1,3]benzothiazole analogs with improved pharmacological properties could lead to the development of more effective anticancer agents.

Synthesis Methods

The synthesis of 2-Methyl-5-[4-(4-methylphenyl)phthalazin-1-yl]oxythieno[2,3-e][1,3]benzothiazole involves several steps, including the reaction of 2-aminothiophenol with phthalic anhydride to form 2-(2-thienyl)benzothiazole-6-carboxylic acid. This intermediate is then reacted with 4-(4-methylphenyl)hydrazinecarboxamide to form the final product, 2-Methyl-5-[4-(4-methylphenyl)phthalazin-1-yl]oxythieno[2,3-e][1,3]benzothiazole.

Scientific Research Applications

2-Methyl-5-[4-(4-methylphenyl)phthalazin-1-yl]oxythieno[2,3-e][1,3]benzothiazole has been studied for its potential use as an anticancer agent. In vitro studies have shown that 2-Methyl-5-[4-(4-methylphenyl)phthalazin-1-yl]oxythieno[2,3-e][1,3]benzothiazole inhibits the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. In vivo studies in mice have also shown promising results, with 2-Methyl-5-[4-(4-methylphenyl)phthalazin-1-yl]oxythieno[2,3-e][1,3]benzothiazole reducing tumor growth and increasing survival rates.

properties

IUPAC Name

2-methyl-5-[4-(4-methylphenyl)phthalazin-1-yl]oxythieno[2,3-e][1,3]benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H17N3OS2/c1-14-7-9-16(10-8-14)22-17-5-3-4-6-18(17)25(28-27-22)29-20-13-21-23(26-15(2)31-21)24-19(20)11-12-30-24/h3-13H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDLATMKMUXTRQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN=C(C3=CC=CC=C32)OC4=CC5=C(C6=C4C=CS6)N=C(S5)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H17N3OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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